Cas no 607-27-2 ((2z)-2-[(4-nitrophenyl)hydrazinylidene]naphthalen-1-one)

(2z)-2-[(4-nitrophenyl)hydrazinylidene]naphthalen-1-one structure
607-27-2 structure
Product Name:(2z)-2-[(4-nitrophenyl)hydrazinylidene]naphthalen-1-one
CAS No:607-27-2
MF:C16H11N3O3
MW:293.276843309402
CID:1621842
PubChem ID:239845
Update Time:2025-04-21

(2z)-2-[(4-nitrophenyl)hydrazinylidene]naphthalen-1-one Chemical and Physical Properties

Names and Identifiers

    • (2z)-2-[(4-nitrophenyl)hydrazinylidene]naphthalen-1-one
    • 2-p-Nitrobenzolazonaphthol-1
    • (4-methoxy-2,6-dimethyl-phenyl)-(4-nitro-phenyl)-diazene
    • (4-Nitro-benzol)-(1 azo 2)-naphthol-(1)
    • CTK2I3948
    • 4'-Nitro-4-methoxy-2.6-dimethyl-azobenzol
    • 2-4'-Nitrophenylazo-1-naphthol
    • 2-(4-Nitro-phenylazo)-[1]naphthol
    • 4-Nitrobenzol-(1-azo-2)-naphthol-1
    • 2-&lt
    • 4-Nitro-phenylazo&gt
    • -naphthol-(1)
    • Diazene, (4-methoxy-2,6-dimethylphenyl)(4-nitrophenyl)-
    • (4-Nitro-benzol)-(1 azo 2)-(5-methoxy-m-xylol)
    • 2-p-Nitrobenzolazonaphthol-1; (4-methoxy-2,6-dimethyl-phenyl)-(4-nitro-phenyl)-diazene; (4-Nitro-benzol)-(1 azo 2)-naphthol-(1); CTK2I3948; 4'-Nitro-4-methoxy-2.6-dimethyl-azobenzol; 2-4'-Nitrophenylazo-1-naphthol; 2-(4-Nitro-phenylazo)-[1]naphthol; 4-Nitrobenzol-(1-azo-2)-naphthol-1; 2-< 4-Nitro-phenylazo> -naphthol-(1); Diazene, (4-methoxy-2,6-dimethylphenyl)(4-nitrophenyl)-; (4-Nitro-benzol)-(1 azo 2)-(5-methoxy-m-xylol);
    • 2-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol #
    • DTXSID301038641
    • 1-Naphthol, 2-(4-nitrophenyl)azo-
    • 2-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol
    • 2-(p-Nitrophenylazo)-1-naphthol
    • ((4-Nitrophenyl)azo)naphthol
    • NSC45537
    • AKOS024341558
    • 607-27-2
    • EINECS 275-999-1
    • 2-[(E)-(4-nitrophenyl)azo]naphthalen-1-ol
    • 1-Naphthalenol, 2-[(1E)-2-(4-nitrophenyl)diazenyl]-
    • 1081769-89-2
    • HPHIPYYTKHFLPA-ISLYRVAYSA-N
    • HPHIPYYTKHFLPA-UHFFFAOYSA-N
    • SCHEMBL10867794
    • 71776-04-0
    • NSC-45537
    • Inchi: 1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/b18-17+
    • InChI Key: HPHIPYYTKHFLPA-ISLYRVAYSA-N
    • SMILES: OC1C(=CC=C2C=CC=CC2=1)/N=N/C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 293.08013
  • Monoisotopic Mass: 293.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 90.8Ų

Experimental Properties

  • PSA: 84.6
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